molecular formula C12H15NO2 B13254782 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13254782
M. Wt: 205.25 g/mol
InChI Key: FOMXHNSRSALCOO-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1499839-66-5) is a synthetic organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel therapeutics targeting the central nervous system. The compound features a tetrahydronaphthalen-one (tetralone) core structure, a privileged scaffold in drug discovery. Researchers are exploring derivatives of aminomethyl tetrahydronaphthalene as probes to investigate the structural determinants and activation mechanisms of opioid receptors . Such compounds have shown activity as agonists at the δ (DOR) and κ (KOR) opioid receptor subtypes, making them valuable tools for developing new analgesics and treatments for neurological disorders . Furthermore, the 2-aminotetralin scaffold is recognized for its affinity for various neurological targets, including serotonin (5-HT) receptors, highlighting the broader research potential of this chemical class . Supplied with a typical purity of 95% or greater, this product is intended for research and development purposes . It is essential to handle this material with care and refer to its Safety Data Sheet (SDS) before use. 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H15NO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7,13H2

InChI Key

FOMXHNSRSALCOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCN)C(=O)C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves:

  • Starting from 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one or a suitable 6-hydroxy tetralone derivative.
  • Alkylation of the phenolic hydroxyl group at the 6-position with a protected 2-aminoethyl halide or tosylate to install the 2-aminoethoxy substituent.
  • Deprotection of the amino group if a protected amine was used.
  • Purification and characterization of the final product.

This approach leverages the nucleophilicity of the phenolic oxygen and the availability of 2-aminoethyl derivatives as alkylating agents.

Detailed Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Starting Material 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one Commercially available or synthesized via reduction of 6-hydroxy-1-naphthaldehyde derivatives
2 Protection of Amino Group Use of Boc (tert-butoxycarbonyl) or other amine protecting groups on 2-aminoethyl halide Protects amine from side reactions during alkylation
3 Alkylation Reaction of 6-hydroxy tetralone with 2-(Boc-amino)ethyl bromide or tosylate in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF, DMSO) at 50–80°C Ether bond formation via nucleophilic substitution
4 Deprotection Acidic cleavage of Boc group using trifluoroacetic acid (TFA) in dichloromethane or similar solvent Releases free amino group
5 Purification Column chromatography (silica gel), recrystallization Yields pure 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Representative Literature Procedures

  • Alkylation Reaction:
    In a typical procedure, 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one (1 equiv) is dissolved in dry dimethylformamide (DMF). Potassium carbonate (2 equiv) is added as a base, followed by the slow addition of 2-(Boc-amino)ethyl bromide (1.2 equiv). The reaction mixture is stirred at 60°C for 12–24 hours under nitrogen atmosphere. After completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Deprotection Step:
    The crude Boc-protected product is dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) at room temperature for 2 hours. The solvent and excess TFA are removed under vacuum, and the residue is purified by column chromatography to afford the target aminoethoxy compound.

Alternative Synthetic Routes

  • Direct Aminoethylation Using 2-Bromoethylamine Hydrobromide:
    Direct alkylation with unprotected 2-bromoethylamine salts is generally avoided due to side reactions and poor selectivity. However, under carefully controlled conditions with mild bases and low temperatures, it can be attempted, but yields are typically lower.

  • Use of Tosylate Derivatives:
    2-(Boc-amino)ethyl tosylate can be used as an alternative alkylating agent, often providing cleaner reactions and easier purification.

  • Stepwise Synthesis from 6-Amino Tetralone:
    Starting from 6-amino-1,2,3,4-tetrahydronaphthalen-1-one, the amino group can be converted to the aminoethoxy substituent via nucleophilic substitution with ethylene oxide or related epoxide intermediates, followed by ring opening. This method is less common due to the need for regioselective control.

Research Findings and Yield Data

Method Yield (%) Reaction Time Purity (%) Notes
Alkylation with Boc-protected 2-aminoethyl bromide + K2CO3 in DMF, followed by TFA deprotection 60–75 24 h >95 Most widely used, reproducible
Direct alkylation with 2-bromoethylamine hydrobromide 30–45 12–18 h 80–90 Lower yield, side reactions
Alkylation with 2-(Boc-amino)ethyl tosylate 65–70 18 h >95 Cleaner reaction, easier work-up

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of tetralone derivatives are heavily influenced by substituents at the 6-position. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Methoxy-1-tetralone Methoxy (-OCH₃) C₁₁H₁₂O₂ 176.21 Intermediate in organic synthesis; used in fragrance and pharmaceutical industries .
6-Amino-1-tetralone Amino (-NH₂) C₁₀H₁₁NO 161.20 Precursor for anticancer agents; exhibits selectivity against liver cancer cell lines (IC₅₀ = 1.01 µg/mL) .
6-Acetamido-1-tetralone Acetamido (-NHCOCH₃) C₁₂H₁₃NO₂ 203.24 Improved solubility due to polar amide group; used in medicinal chemistry .
6-(2-Aminoethoxy)-1-tetralone 2-Aminoethoxy (-OCH₂CH₂NH₂) C₁₂H₁₅NO₂ 221.26 Enhanced polarity and hydrogen bonding capacity; potential CNS activity due to amine functionality.
6-Chloro-1-tetralone (hydrochloride) Chloro (-Cl) C₁₀H₁₀ClO 184.64 Increased lipophilicity; used in enantioselective synthesis .

Physicochemical Properties

  • Solubility: The 2-aminoethoxy group enhances water solubility compared to methoxy or chloro substituents. For example, 6-amino-1-tetralone hydrochloride has improved solubility in polar solvents .
  • Stability: Amino groups (e.g., in 6-amino-1-tetralone) are prone to oxidation, whereas acetamido or methoxy groups offer greater stability .
  • Synthetic Accessibility: Methoxy and chloro derivatives are typically synthesized via Friedel-Crafts acylation, while aminoethoxy groups require nucleophilic substitution or coupling reactions, increasing synthetic complexity.

Case Study: Anticancer Derivatives

In a study by Amin et al. (2009), 6-amino-1-tetralone derivatives showed selective cytotoxicity against liver cancer cells. Replacing the amino group with a pyridine or pyrimidine ring further modulated activity . By analogy, 6-(2-aminoethoxy)-1-tetralone could be functionalized similarly to enhance target affinity or reduce off-target effects.

Biological Activity

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 2839144-31-7
  • Structural Features : The compound features a naphthalene core with an aminoethoxy side chain, which is crucial for its biological interactions.

Pharmacological Effects

Research indicates that 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exhibits various pharmacological properties:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors. This suggests potential antidepressant properties for 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one.
  • Neuroprotective Effects : Preliminary data indicate that this compound may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases.

The mechanism by which 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems:

  • Serotonergic System : Similar compounds have been shown to modulate serotonin levels in the brain, which could account for their antidepressant effects.
  • Dopaminergic Pathways : The structural similarity to known dopaminergic agents suggests possible interactions with dopamine receptors.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of naphthalene derivatives demonstrated that compounds structurally related to 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exhibited significant reductions in depressive-like behavior in animal models. The study highlighted the importance of the aminoethoxy group in enhancing serotonergic activity.

Case Study 2: Neuroprotection

In vitro studies assessed the neuroprotective effects of 6-(2-aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one against glutamate-induced toxicity in neuronal cell lines. Results indicated a dose-dependent reduction in cell death, suggesting its potential utility in treating conditions like Alzheimer's disease.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-oneAntidepressant; NeuroprotectiveSerotonin reuptake inhibition; Neuroprotection against oxidative stress
6-Amino-1-tetraloneAntidepressantModulates serotonin and dopamine pathways
6-Amino-3,4-dihydronaphthalen-1-oneNeuroprotectiveAntioxidant effects; Neurotransmitter modulation

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